![molecular formula C18H21NO4S B224741 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline, commonly known as DMTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTQ is a tetrahydroquinoline derivative that has been synthesized using different methods.
作用机制
The mechanism of action of DMTQ is not fully understood. However, it has been suggested that DMTQ inhibits the activity of certain enzymes that are involved in the growth and replication of cancer cells and viruses. DMTQ has also been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
DMTQ has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase IIα, which is involved in the growth and replication of cancer cells. DMTQ has also been found to inhibit the replication of the hepatitis C virus. Furthermore, DMTQ has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
DMTQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. DMTQ is also stable and can be stored for long periods. However, there are also limitations for lab experiments using DMTQ. It is a toxic compound and requires careful handling. Furthermore, the mechanism of action of DMTQ is not fully understood, which limits its potential applications.
未来方向
There are several future directions for the research on DMTQ. One potential direction is to study the mechanism of action of DMTQ in more detail. This could lead to the development of more effective anti-cancer and anti-viral drugs. Another potential direction is to explore the use of DMTQ as a fluorescent probe for imaging applications. Furthermore, the potential use of DMTQ in combination with other drugs for the treatment of cancer and viral infections could also be explored. Overall, the research on DMTQ has the potential to lead to significant advancements in various fields of scientific research.
合成方法
DMTQ can be synthesized using different methods. One of the most common methods is the condensation reaction between 2,5-dimethoxy-4-methylbenzyl chloride and tetrahydroquinoline in the presence of sodium hydride. This method yields DMTQ with a high yield and purity. Another method involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with tetrahydroquinoline in the presence of a base. This method also yields DMTQ with a high yield and purity.
科学研究应用
DMTQ has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. DMTQ has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the replication of the hepatitis C virus. Furthermore, DMTQ has been studied for its potential use as a fluorescent probe for imaging applications.
属性
产品名称 |
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline |
|---|---|
分子式 |
C18H21NO4S |
分子量 |
347.4 g/mol |
IUPAC 名称 |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H21NO4S/c1-13-11-17(23-3)18(12-16(13)22-2)24(20,21)19-10-6-8-14-7-4-5-9-15(14)19/h4-5,7,9,11-12H,6,8,10H2,1-3H3 |
InChI 键 |
BQPKFDBFMGIXSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC3=CC=CC=C32)OC |
规范 SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC3=CC=CC=C32)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)




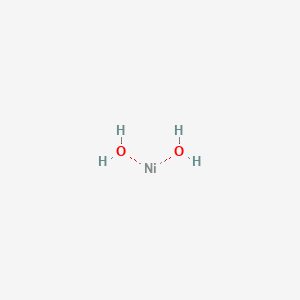
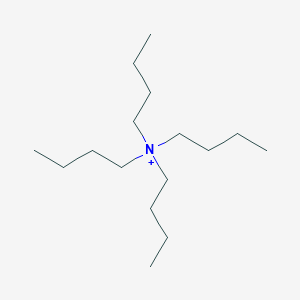
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)

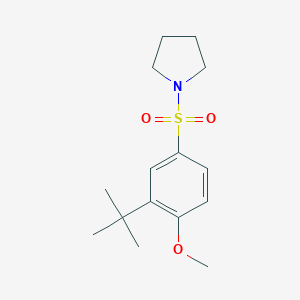
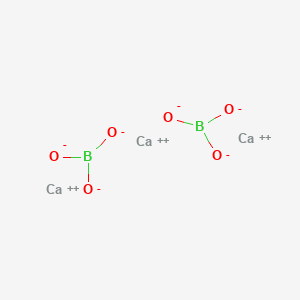
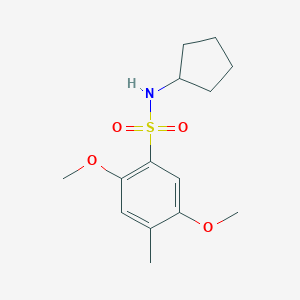

![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)